Difetarsone

Trichuriasis Anthelmintic efficacy Cure rate comparison

This historically validated arsenical antiprotozoal agent offers distinct advantages over modern anthelmintics: documented 81–88% cure rates against Trichuris trichiura vs. 35–55% for benzimidazoles, 99% efficacy against pathogenic E. histolytica, and 100% against non-pathogenic amoebae. Classified under WHO ATC P01AR02, it serves as an essential positive control for T. trichiura drug susceptibility studies and a model compound for REACH Annex XVII SVHC compliance research. Available in both acid form (CAS 3639-19-8) and disodium salt (CAS 515-76-4).

Molecular Formula C14H18As2N2O6
Molecular Weight 460.15 g/mol
CAS No. 3639-19-8
Cat. No. B1670556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifetarsone
CAS3639-19-8
Synonyms1,2-di(4-arsonophenylamino)ethane decahydrate
Bemarsal
diphetarsone
Molecular FormulaC14H18As2N2O6
Molecular Weight460.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O
InChIInChI=1S/C14H18As2N2O6/c19-15(20,21)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(22,23)24/h1-8,17-18H,9-10H2,(H2,19,20,21)(H2,22,23,24)
InChIKeyYQVALJGIKVYRNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Difetarsone (CAS 3639-19-8): Antiprotozoal Arsenical with Documented Clinical Efficacy Against Trichuris trichiura and Entamoeba histolytica


Difetarsone (CAS 3639-19-8, molecular formula C14H18As2N2O6, molecular weight 460.15 g/mol), also known as diphetarsone, Benarsal, or RP-4763, is a pentavalent organic arsenical compound classified under WHO ATC code P01AR02 as an antiprotozoal agent within the arsenic compounds subgroup [1][2]. It belongs to the class of phenylalkylamines with a characteristic N,N'-ethylenediarsanilic acid backbone [3]. Historically, difetarsone was employed for the treatment of intestinal amoebiasis (Entamoeba histolytica infections) and trichuriasis (Trichuris trichiura whipworm infestations), demonstrating notable clinical cure rates in studies conducted during the 1970s [4].

Why Generic Substitution of Difetarsone (CAS 3639-19-8) with Modern Anthelmintics or Alternative Arsenicals Is Scientifically Inappropriate


Difetarsone cannot be directly substituted by modern benzimidazole anthelmintics (e.g., mebendazole, albendazole) or by other arsenical compounds (e.g., roxarsone, nitarsone, carbarsone) due to fundamental differences in chemical structure, species-specific efficacy profiles, and regulatory disposition. While mebendazole achieves cure rates of approximately 55% against Trichuris trichiura in contemporary trials, difetarsone historically demonstrated 81–88% cure rates in clinical settings, indicating a distinct efficacy tier that may be relevant for certain research or historical reference applications [1][2]. Unlike roxarsone and nitarsone, which were primarily developed as veterinary growth promoters and feed additives for poultry, difetarsone was specifically developed and clinically validated for human antiprotozoal therapy with documented outcomes against multiple protozoal species [3]. Furthermore, difetarsone carries a unique ATC classification (P01AR02) distinct from other arsenicals, and its disodium salt form (CAS 515-76-4) offers distinct physicochemical properties including high aqueous solubility that may influence experimental handling and formulation considerations [4].

Difetarsone (CAS 3639-19-8): Quantitative Comparative Evidence for Scientific Selection and Procurement Decision-Making


Difetarsone Achieves 81–88% Cure Rate Against Trichuris trichiura, Demonstrating Superior Efficacy to Mebendazole-Based Regimens

In a 1972 clinical study examining 1,860 patients across 17 UK hospitals for the mentally subnormal, difetarsone treatment of Trichuris trichiura infestations in two hospitals yielded cure rates of 81% to 88% [1]. In contrast, a 2025 randomized controlled trial evaluating mebendazole-ivermectin combination therapy against T. trichiura in 548 school-aged children reported a maximum cure rate of only 55% [2]. Single-dose albendazole (400 mg) achieved cure rates of approximately 50% in contemporary trials [3]. This 26–33 percentage point differential in cure rate represents a substantial efficacy gap that may be relevant for historical comparator studies, in vitro susceptibility testing, or research on drug resistance mechanisms.

Trichuriasis Anthelmintic efficacy Cure rate comparison

Difetarsone Displays 93% Satisfactory Response Rate in Pediatric Trichuriasis, Including 66.7% Complete Cure

A 1973 South African clinical trial evaluated difetarsone in 30 children with confirmed T. trichiura infections. Complete cure (egg count of 0) was achieved in 20 of 30 patients (66.7%), while 8 of the remaining 10 cases exhibited substantial reduction in egg output, resulting in an overall satisfactory response rate of 93% (28 of 30 patients) [1]. For comparison, a 2023 randomized trial of mebendazole 500 mg chewable tablet against T. trichiura in pediatric patients demonstrated a cure rate of approximately 35–45%, with egg reduction rates averaging 60–70% [2]. The 66.7% complete cure rate with difetarsone exceeds contemporary single-agent benzimidazole performance by approximately 20–30 percentage points.

Pediatric parasitology Trichuris trichiura Egg reduction rate

Difetarsone Demonstrates Broad-Spectrum Antiprotozoal Activity, Eradicating Multiple Non-Pathogenic Amoebae Species with 100% Efficacy

A prospective study of 89 patients infected with Entamoeba histolytica, non-pathogenic amoebae, or Trichuris trichiura evaluated the safety and efficacy of diphetarsone therapy. The study reported that diphetarsone was completely effective (100% efficacy) in the treatment of Dientamoeba fragilis, Entamoeba hartmanni, and Iodamoeba buetschlii infections [1]. Additionally, 99% of patients with E. histolytica infection responded to therapy [1]. In comparison, metronidazole, while highly effective against tissue-invasive E. histolytica trophozoites (100% killing at 1–2 μg/mL within 24 hours in vitro), demonstrates minimal activity against luminal amoebae and cysts, often necessitating combination therapy with a luminal amoebicide to prevent relapse [2]. Difetarsone's demonstrated activity against both pathogenic and non-pathogenic intestinal protozoa, including cyst forms of E. histolytica, distinguishes it from nitroimidazole agents that lack luminal activity [3].

Amoebiasis Protozoal infection Broad-spectrum activity

Difetarsone Is Classified as a Substance of Very High Concern (SVHC) Under EU REACH Regulation, Imposing Stringent Procurement and Handling Requirements

Difetarsone and its disodium salt (CAS 515-76-4) are classified as Substances of Very High Concern (ZZS/ SVHC) under EU REACH Regulation Annex XVII due to meeting the criteria for carcinogenicity and mutagenicity applicable to arsenic compounds [1]. The substance is subject to specific restrictions under REACH Annex XVII, Entry 19 (arsenic compounds), which prohibits or severely restricts its use, manufacture, and placement on the EU market [2][3]. In contrast, modern benzimidazole anthelmintics such as mebendazole and albendazole are not classified as SVHC and do not carry equivalent REACH restrictions, though they are subject to standard pharmaceutical and occupational safety regulations [4]. This regulatory differential creates a distinct compliance burden that must be factored into procurement decisions for research use.

Regulatory compliance SVHC REACH Annex XVII

Difetarsone Has Been Largely Discontinued from Clinical Use Due to Toxicity Concerns, Rendering It a Research-Only Procurement Item

Difetarsone has been largely discontinued from clinical use and is not currently approved for therapeutic applications due to safety concerns related to its arsenic content and the availability of safer alternatives [1]. Its clinical use was associated with adverse effects including rashes, nausea, vomiting, and at least one documented case of angioedema [2]. In contrast, other organic arsenicals such as roxarsone, nitarsone, and carbarsone were withdrawn from the U.S. market in 2013–2015 following FDA revocation of approvals for arsenic-based animal drugs, but these compounds were never approved for human use [3]. Difetarsone's unique regulatory trajectory—having been approved for human use before discontinuation—distinguishes it from veterinary-only arsenicals and may be relevant for researchers studying historical drug development pathways or arsenic-containing pharmaceutical agents.

Discontinued pharmaceutical Arsenic toxicity Research chemical

Difetarsone Disodium Salt (CAS 515-76-4) Exhibits High Aqueous Solubility, Facilitating Experimental Handling Compared to Parent Acid Form

The disodium salt of difetarsone (CAS 515-76-4, molecular weight 504.11 g/mol) is freely soluble in water, with solubility reported to at least 25 mg/mL (approximately 50 mM) [1]. A 2% aqueous solution of the disodium salt exhibits a pH of 6 to 8 [2]. The compound is slightly soluble in boiling 95% ethanol and practically insoluble in absolute ethanol, acetone, and chloroform [2]. In comparison, the parent acid form (CAS 3639-19-8, molecular weight 460.15 g/mol) has lower aqueous solubility due to the absence of sodium counterions [3]. For researchers designing in vitro assays or preparing stock solutions, the disodium salt form may offer practical handling advantages over the free acid form or over alternative arsenical compounds with different solubility profiles.

Physicochemical properties Solubility Formulation

Difetarsone (CAS 3639-19-8): Validated Research Application Scenarios Based on Quantitative Comparative Evidence


Parasitology Research: Positive Control for Trichuris trichiura Drug Susceptibility Studies

Difetarsone serves as a historically validated positive control in studies evaluating T. trichiura drug susceptibility or resistance mechanisms. With documented cure rates of 81–88% in UK hospital populations and 66.7% complete cure with 93% satisfactory response in pediatric outpatient settings, difetarsone provides a benchmark efficacy reference against which novel anthelmintic candidates or combination regimens can be compared [1][2]. This scenario is particularly relevant given that contemporary benzimidazole monotherapy achieves only 35–55% cure rates against T. trichiura, highlighting a performance gap that may inform research on treatment optimization or resistance surveillance.

Historical Pharmaceutical Analysis: Studying Arsenical Drug Development and Regulatory Evolution

Difetarsone represents a unique case study in pharmaceutical development history as an organic arsenical that achieved human clinical approval and documented efficacy before being discontinued due to toxicity concerns [3]. Unlike veterinary arsenicals (roxarsone, nitarsone, carbarsone) that were withdrawn from feed additive use without human clinical validation, difetarsone's human use history and subsequent regulatory discontinuation provide a documented trajectory for researchers studying drug development pathways, risk-benefit reassessment, or the evolution of anthelmintic pharmacopoeias. This compound may be of interest to historians of medicine, regulatory science researchers, or toxicologists investigating arsenic-containing pharmaceutical agents [4].

Amoebiasis Research: Reference Compound for Broad-Spectrum Antiprotozoal Activity Profiling

Difetarsone's demonstrated 100% efficacy against multiple non-pathogenic amoebae species (Dientamoeba fragilis, Entamoeba hartmanni, Iodamoeba buetschlii) and 99% efficacy against pathogenic Entamoeba histolytica, combined with documented activity against cyst forms, positions it as a valuable reference compound in amoebiasis research [5]. Researchers investigating the pharmacological differentiation between tissue-active and luminal-active antiprotozoal agents may utilize difetarsone as a comparator to nitroimidazole compounds (e.g., metronidazole), which demonstrate minimal luminal activity and require adjunctive therapy for complete eradication [6]. This application is particularly relevant for in vitro studies exploring drug mechanisms targeting protozoal cyst viability or excystation inhibition.

Regulatory Science and Chemical Safety: SVHC Compliance Case Study for Arsenical Procurement

Difetarsone serves as a model compound for studying the procurement and handling requirements associated with Substances of Very High Concern (SVHC) under EU REACH regulation [7]. As an arsenic compound classified under REACH Annex XVII, difetarsone procurement requires specific compliance documentation, authorized supplier verification, and adherence to hazardous substance handling protocols. This scenario is relevant for procurement professionals, laboratory safety officers, or regulatory compliance researchers developing standard operating procedures for acquiring and managing restricted research chemicals [8]. The compound's dual CAS registry (3639-19-8 for acid form; 515-76-4 for disodium salt) further necessitates careful specification to ensure procurement of the appropriate chemical entity for intended research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difetarsone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.